molecular formula C18H17BrN4O4 B15196578 Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester CAS No. 86970-63-0

Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester

Cat. No.: B15196578
CAS No.: 86970-63-0
M. Wt: 433.3 g/mol
InChI Key: JFADYGIDHJWJTB-UHFFFAOYSA-N
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Description

Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromoacetyl group, a phenyl group, and a pyrido-oxazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl with bromoacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of amides or thioesters.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenyl and pyrido-oxazinyl moieties may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester is unique due to its combination of a bromoacetyl group, a phenyl group, and a pyrido-oxazinyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

86970-63-0

Molecular Formula

C18H17BrN4O4

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl N-[5-[(2-bromoacetyl)amino]-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl]carbamate

InChI

InChI=1S/C18H17BrN4O4/c1-2-26-18(25)22-14-8-13-16(17(21-14)23-15(24)9-19)20-12(10-27-13)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H2,21,22,23,24,25)

InChI Key

JFADYGIDHJWJTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)NC(=O)CBr

Origin of Product

United States

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